methyl S-benzylcysteinate hydrochloride
Description
Methyl S-benzylcysteinate hydrochloride is a cysteine derivative characterized by a benzyl group attached to the sulfur atom of cysteine and a methyl ester group at the carboxyl terminus. Its molecular formula is C₁₁H₁₆ClNO₂S (molecular weight: 261.77 g/mol) . This compound is commonly utilized in peptide synthesis and pharmaceutical research due to its role as a protected cysteine analog.
Properties
Molecular Formula |
C11H15NO2S |
|---|---|
Molecular Weight |
225.31 g/mol |
IUPAC Name |
methyl 2-amino-3-benzylsulfanylpropanoate |
InChI |
InChI=1S/C11H15NO2S/c1-14-11(13)10(12)8-15-7-9-5-3-2-4-6-9/h2-6,10H,7-8,12H2,1H3 |
InChI Key |
DELQRANKBWOLJQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CSCC1=CC=CC=C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
methyl S-benzylcysteinate hydrochloride can be synthesized through a multi-step process. One common method involves the alkylation of 2-amino-3-mercaptopropanoic acid with benzyl bromide, followed by esterification with methanol. The reaction conditions typically include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation step. The esterification step may require an acid catalyst like sulfuric acid or hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis of methyl 2-amino-3-benzylsulfanyl-propanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help scale up the production while maintaining product purity.
Chemical Reactions Analysis
Types of Reactions
methyl S-benzylcysteinate hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
methyl S-benzylcysteinate hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein modification.
Industry: It may be used in the production of specialty chemicals or as a building block for more complex compounds.
Mechanism of Action
The mechanism of action of methyl 2-amino-3-benzylsulfanyl-propanoate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to specific receptors. The benzylsulfanyl group can interact with thiol groups in proteins, potentially modifying their activity. The amino group can form hydrogen bonds or ionic interactions with target molecules, enhancing binding affinity.
Comparison with Similar Compounds
S-Benzyl-L-Cysteine Ethyl Ester Hydrochloride
- Molecular Formula: C₁₂H₁₈ClNO₂S (MW: 275.79 g/mol) .
- Key Differences : Replaces the methyl ester with an ethyl ester, increasing hydrophobicity. The ethyl group may reduce aqueous solubility but enhance compatibility with lipid-rich environments.
- Applications : Used similarly in peptide synthesis but offers tailored solubility profiles for specific reaction conditions.
S-tert-Butyl-L-Cysteine Hydrochloride
- Molecular Formula: C₇H₁₆ClNO₂S (MW: 213.72 g/mol) .
- Key Differences: Substitutes benzyl with a bulkier tert-butyl group. The tert-butyl group is more hydrophobic than benzyl, which may lower solubility in polar solvents.
- Applications : Preferred in solid-phase peptide synthesis for its stability under acidic cleavage conditions.
(S)-2-Methylcysteine Hydrochloride
- Molecular Formula: C₄H₁₀ClNO₂S (MW: 171.64 g/mol) .
- Key Differences : Features a methyl group on the α-carbon instead of sulfur. This structural shift alters steric and electronic properties, reducing thiol reactivity. The absence of an ester group makes it more polar.
- Applications: Studied for metabolic modulation, such as in sulfur amino acid pathways, rather than as a synthetic intermediate.
S-(2-Aminoethyl)-L-Cysteine Hydrochloride (Thialysine Hydrochloride)
- Molecular Formula : C₅H₁₃ClN₂O₂S (MW: 200.69 g/mol) .
- Key Differences: Incorporates an aminoethyl group on sulfur, introducing a basic amine. This increases hydrophilicity and enables participation in hydrogen bonding.
- Applications : Investigated as an antimetabolite in cancer research due to its structural mimicry of lysine.
Physicochemical and Functional Properties
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